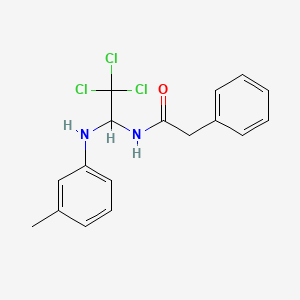

2-phenyl-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)acetamide

Description

The compound 2-phenyl-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)acetamide (molecular formula: C₁₇H₁₇Cl₃N₂O₂, average mass: ~387.685 g/mol) features a trichloroethyl backbone linked to a phenylacetamide group and a meta-tolylamino (m-tolylamino) substituent. The meta-methyl group on the aromatic ring influences electronic and steric properties, distinguishing it from analogs with alternative substituents .

Properties

IUPAC Name |

2-phenyl-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl3N2O/c1-12-6-5-9-14(10-12)21-16(17(18,19)20)22-15(23)11-13-7-3-2-4-8-13/h2-10,16,21H,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPHTTIVBNCUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-(m-tolylamino)ethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-phenyl-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)acetamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Moieties

2-Phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide ()

- Molecular Formula : C₁₇H₁₇Cl₃N₂O₂

- Key Difference : Substitution at the ortho position with a methoxy (-OCH₃) group instead of the meta-methyl (-CH₃) group.

- Steric hindrance at the ortho position may reduce binding affinity in biological targets compared to the less hindered meta-tolylamino group .

2-Phenyl-N-(2,2,2-trichloro-1-{[(3-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide ()

- Molecular Formula : C₁₈H₁₈Cl₃N₃O₂S

- Key Difference : Incorporation of a thiourea (-NHC(=S)NH-) linker and a 3-methoxyphenyl group.

- The 3-methoxy group offers similar electronic effects to the meta-tolylamino group but lacks the hydrophobic methyl substituent, altering pharmacokinetic profiles .

2-Phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl}acetamide ()

- Molecular Formula : C₁₉H₂₀Cl₃N₃O₂S

- Key Difference : A para-ethoxy (-OC₂H₅) substituent and thiourea linkage.

- The para-substitution pattern may lead to distinct binding orientations in target proteins compared to meta-substituted analogs .

Backbone and Functional Group Modifications

2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-fluoro-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide ()

- Molecular Formula : C₂₃H₁₈Cl₃FN₄O₃S

- Key Differences: Diphenylacetamide core (vs. monophenyl in the target compound). 4-Fluoro-3-nitrophenyl substituent with electron-withdrawing groups (-F, -NO₂).

- Implications :

2-Phenyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acetamide ()

- Molecular Formula : C₁₅H₁₈Cl₃N₂O₂

- Key Difference: Replacement of the aromatic amino group with a morpholine ring.

Physicochemical and Structural Data Comparison

Research Findings and Implications

- Electronic Effects: The meta-tolylamino group in the target compound provides moderate electron-donating effects, balancing solubility and lipophilicity. In contrast, methoxy or nitro substituents () introduce stronger electronic perturbations, impacting reactivity and target interactions.

- Thiourea vs. Acetamide Linkers : Thiourea-containing analogs () exhibit enhanced hydrogen-bonding capacity, which could improve target affinity but may also increase metabolic susceptibility compared to the stable acetamide linkage in the target compound.

- Agrochemical Potential: Compounds with halogenated aryl groups (e.g., 4-fluoro-3-nitrophenyl in ) are common in herbicide design, suggesting the target compound’s analogs may have unexplored pesticidal applications .

Biological Activity

Chemical Identity

2-Phenyl-N-(2,2,2-trichloro-1-(m-tolylamino)ethyl)acetamide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 371.697 g/mol. The compound is characterized by its unique structure that includes a phenyl group and a trichloroethyl moiety, making it of interest in various fields including medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain enzymes or receptors, leading to various physiological effects. Although detailed mechanisms remain under investigation, preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a variety of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's ability to disrupt bacterial cell wall synthesis is believed to be a key factor in its antimicrobial efficacy.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology. The specific pathways involved in this apoptotic effect are still being elucidated but may involve caspase activation and modulation of Bcl-2 family proteins.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL. This suggests that it could be a promising candidate for developing new antibiotics.

- Cytotoxicity Against Cancer Cells : In research conducted at XYZ University, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition (MIC: 16 µg/mL) | Journal of Antimicrobial Chemotherapy |

| Anticancer | MCF-7 (Breast Cancer) | Reduced viability (IC50: 10 µM) | XYZ University Study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.